4-Hydroxy-4-phenethylpiperidinium chloride
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Overview
Description
4-Hydroxy-4-phenethylpiperidinium chloride is a chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.76 g/mol It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-phenethylpiperidinium chloride typically involves the reaction of piperidine derivatives with phenethyl groups under specific conditions. One common method includes the use of a nickel catalyst to facilitate the regioselective formation of the six-membered N-heterocycle . The reaction conditions often involve mild temperatures and pressures to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-phenethylpiperidinium chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-Hydroxy-4-phenethylpiperidinium chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-phenethylpiperidinium chloride involves its interaction with specific molecular targets and pathways. Studies have shown that it can act as a calcium channel blocker, inhibiting the influx of calcium ions into cells . This results in the relaxation of smooth muscle tissues and vasodilation, making it useful in the treatment of conditions like hypertension and muscle spasms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hydroxy-4-phenethylpiperidinium chloride include other piperidine derivatives such as:
- 1-(4’-fluorophenacyl)-4-hydroxy-4-phenyl-piperidinium chloride
- 4-hydroxy-4-phenylpiperidine
- 4-hydroxy-4-biphenylcarboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific phenethyl substitution, which imparts unique chemical and biological properties. This substitution enhances its reactivity and potential therapeutic applications, particularly in the context of smooth muscle relaxation and vasodilation .
Properties
CAS No. |
83846-80-4 |
---|---|
Molecular Formula |
C13H20ClNO |
Molecular Weight |
241.76 g/mol |
IUPAC Name |
4-(2-phenylethyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c15-13(8-10-14-11-9-13)7-6-12-4-2-1-3-5-12;/h1-5,14-15H,6-11H2;1H |
InChI Key |
GISBYEQWKRAVSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CCC2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
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